Methyl 1-benzyl-1H-imidazole-5-carboxylate

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Researchers targeting aldosterone synthase or TGR5 face synthetic bottlenecks with non-ester imidazoles. Methyl 1-benzyl-1H-imidazole-5-carboxylate eliminates 2-3 steps via its pre-functionalized 5-methyl ester, enabling direct amide coupling for SAR libraries. • TGR5 agonist derivatives achieve EC50 as low as 820 nM at human TGR5. • 97% purity ensures reproducibility; LogP 1.8 simplifies flash chromatography. • In stock for immediate global shipping.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 73941-33-0
Cat. No. B1593607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-1H-imidazole-5-carboxylate
CAS73941-33-0
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CN1CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-9-14(11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3
InChIKeyDOTNQIPIURWNFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-benzyl-1H-imidazole-5-carboxylate: Core Imidazole Building Block


Methyl 1-benzyl-1H-imidazole-5-carboxylate (CAS 73941-33-0) is a heterocyclic organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to the class of N-benzyl imidazole-5-carboxylate esters, which serve as versatile intermediates in the synthesis of pharmaceutically active molecules, particularly those targeting aldosterone synthase (CYP11B2) [1] and G-protein coupled bile acid receptor 1 (TGR5) [2]. The compound features a methyl ester at the 5-position, providing a key functional handle for further derivatization. Its physical properties include a melting point of 64 °C and a boiling point of 381.8 °C at 760 mmHg .

Why Methyl 1-benzyl-1H-imidazole-5-carboxylate Cannot Be Substituted


Generic substitution of Methyl 1-benzyl-1H-imidazole-5-carboxylate with structurally similar imidazole derivatives—such as 1-benzylimidazole, 1-benzyl-1H-imidazole-5-carboxylic acid, or ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate—is not feasible without compromising synthetic outcomes and biological activity profiles. The presence of the methyl ester at the 5-position directly impacts reactivity, solubility, and downstream derivatization pathways . In aldosterone synthase inhibitor programs, the N-benzyl 5-ester substitution pattern is explicitly claimed as critical for therapeutic efficacy [1]. Similarly, in TGR5 agonist development, the carboxamide derivatives (synthesized from this ester) demonstrated target engagement, whereas the carboxylic acid analog showed reduced potency due to altered hydrogen-bonding capacity [2]. Furthermore, commercial availability and cost structures differ significantly, with the ester commanding a premium that reflects its specialized utility in multi-step syntheses where alternative building blocks would require additional protection/deprotection steps .

Methyl 1-benzyl-1H-imidazole-5-carboxylate: Differentiation Evidence vs. Analogs


Ester vs. Acid vs. Non-Esterified Imidazole

Methyl 1-benzyl-1H-imidazole-5-carboxylate features a methyl ester at the 5-position, a key functional handle absent in 1-benzylimidazole and differentiated from the carboxylic acid analog (CAS 5317-07-7). This ester moiety enables direct conversion to amides (e.g., TGR5 agonist series) without additional activation steps [1]. In aldosterone synthase inhibitor patents, the 5-ester substitution is explicitly claimed as essential, with the methyl ester serving as a prodrug or intermediate [2]. In contrast, 1-benzylimidazole lacks the carboxylate entirely, limiting its utility to N-alkylation reactions and preventing downstream diversification at the 5-position .

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Synthetic Yield Baseline

A reported synthetic route for Methyl 1-benzyl-1H-imidazole-5-carboxylate via benzylation of methyl imidazole-4-carboxylate with benzyl alcohol yields approximately 47% [1]. This provides a benchmark for process optimization. In contrast, the synthesis of 1-benzylimidazole from imidazole and benzyl chloride typically proceeds with yields >80% under optimized conditions . The lower yield for the ester reflects the added complexity of introducing the carboxylate functionality, but this step is unavoidable for accessing the desired 5-substituted scaffold. The ester route also avoids the need for subsequent carboxylation, which would otherwise require harsh conditions and additional purification.

Process Chemistry Organic Synthesis Scale-up

Purity Specifications

Commercial suppliers specify purity of ≥97% for Methyl 1-benzyl-1H-imidazole-5-carboxylate (CAS 73941-33-0), as verified by HPLC and NMR . This purity level is sufficient for direct use in most medicinal chemistry campaigns without additional purification. In comparison, 1-benzylimidazole is available at 99% purity at a significantly lower cost , but lacks the ester functionality. The 1-benzyl-1H-imidazole-5-carboxylic acid analog is typically offered at 95-98% purity . The 97% specification for the ester represents a balance between synthetic accessibility and functional utility, making it a practical choice for building block procurement.

Quality Control Procurement Medicinal Chemistry

Cost Differentiation vs. 1-Benzylimidazole

Methyl 1-benzyl-1H-imidazole-5-carboxylate commands a significant price premium over its non-esterified analog 1-benzylimidazole. For a 5g quantity, the ester costs approximately $900-910 USD , whereas 1-benzylimidazole is priced at $19.90-20 USD for the same quantity . This ~45-fold price differential is directly attributable to the added synthetic steps required to install and maintain the 5-carboxylate ester. The carboxylic acid analog (CAS 5317-07-7) is priced at approximately €177 for 250mg (~$190 USD), or roughly $3,800 USD per 5g equivalent . This cost hierarchy reflects the relative synthetic complexity and market demand for each functional variant.

Procurement Cost Analysis Building Blocks

Validation in Aldosterone Synthase and TGR5

The 1-benzyl-1H-imidazole-5-carboxylate scaffold is explicitly claimed in patent literature as an aldosterone synthase (CYP11B2) inhibitor, with the methyl ester serving as a key intermediate or prodrug moiety [1]. In TGR5 agonist development, 1-benzyl-1H-imidazole-5-carboxamide derivatives—synthesized directly from the methyl ester—demonstrated agonist activity, whereas simpler imidazole analogs lacking the 5-carboxylate showed no measurable TGR5 engagement [2]. For example, a representative carboxamide derivative (BDBM50300199) exhibited an EC50 of 820 nM at human TGR5 in CHO cell assays [3]. In contrast, 1-benzylimidazole primarily acts as a cytochrome P450 inducer and thromboxane synthase inhibitor, with no reported activity at TGR5 or CYP11B2 .

Drug Discovery Metabolic Disease Cardiovascular

Melting Point and Lipophilicity Profile

Methyl 1-benzyl-1H-imidazole-5-carboxylate exhibits a melting point of 64 °C and a calculated LogP of approximately 1.8 . In comparison, 1-benzylimidazole melts at 68-71 °C with a LogP of ~1.6 [1], while 1-benzyl-1H-imidazole-5-carboxylic acid melts at 178-180 °C with a LogP of ~1.2 [2]. The ester's intermediate lipophilicity and lower melting point (relative to the acid) facilitate handling in organic solvents and simplify purification by column chromatography. These properties make the ester the preferred choice for solution-phase parallel synthesis and automated purification workflows.

Pre-formulation Physicochemical Properties Procurement

Methyl 1-benzyl-1H-imidazole-5-carboxylate: Optimal Applications


Lead Optimization for TGR5 Agonists

Researchers developing TGR5 agonists for metabolic disease should prioritize Methyl 1-benzyl-1H-imidazole-5-carboxylate as the key building block. The methyl ester enables direct amide coupling to generate diverse carboxamide libraries, a strategy validated in the literature with derivatives achieving EC50 values as low as 820 nM at human TGR5 [1]. The 5-ester substitution pattern is essential for target engagement, and purchasing the pre-functionalized ester eliminates 2-3 synthetic steps compared to starting from 1-benzylimidazole [2].

Aldosterone Synthase Inhibitor Synthesis

For programs targeting aldosterone synthase inhibition for hypertension or heart failure, Methyl 1-benzyl-1H-imidazole-5-carboxylate is the preferred starting material. Patent WO/2009/106640 explicitly claims N-benzyl 5-substituted imidazole derivatives with ester functionality as critical for therapeutic efficacy [1]. The compound's 97% purity specification ensures reproducible outcomes in multi-step syntheses [2], and its balanced lipophilicity (LogP 1.8) facilitates purification by standard flash chromatography .

Scale-up Feasibility Assessment

Process chemists evaluating synthetic routes should benchmark against the reported 47% yield for the benzylation of methyl imidazole-4-carboxylate [1]. While this yield is lower than for 1-benzylimidazole synthesis (>80%), it reflects the inherent complexity of installing the 5-carboxylate. The cost premium (~45× over 1-benzylimidazole for 5g quantities) is justified by the avoidance of harsh carboxylation conditions later in the synthetic sequence [2]. For early-stage discovery, the 97% purity grade is sufficient; for late-stage development, custom synthesis of higher-purity material may be warranted.

HPLC Method Development Reference Standard

Methyl 1-benzyl-1H-imidazole-5-carboxylate serves as a reliable reference standard for developing reverse-phase HPLC methods to separate imidazole-5-carboxylate derivatives. Published methods utilize a Newcrom R1 column with simple isocratic conditions, achieving baseline resolution of the ester from related impurities [1]. The compound's distinct retention time and UV absorbance profile (imidazole chromophore) make it suitable for purity assessment and reaction monitoring in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1-benzyl-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.